3-O-Methylfluorescein

Overview

Description

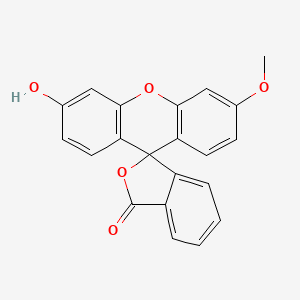

3-O-Methylfluorescein is a fluorescent compound widely used in biochemical and pharmacological research. It is a derivative of fluorescein, a synthetic organic compound that exhibits intense fluorescence. The addition of a methyl group at the 3-position of the fluorescein molecule enhances its stability and fluorescence properties, making it a valuable tool in various scientific applications.

Mechanism of Action

Target of Action

3-O-Methylfluorescein primarily targets the enzyme PTEN (phosphatase and tensin homologue deleted on chromosome 10) and Cytochrome P450 isoform CYP2C19 . PTEN is a well-known tumor suppressor, and its PI (3,4,5)P3 lipid phosphatase activity is an important counteracting mechanism in PI 3-kinase (phosphoinositide 3-kinase) signaling . CYP2C19 is a member of the cytochrome P450 family of enzymes, which are involved in the metabolism of xenobiotics in the body .

Mode of Action

This compound interacts with its targets by serving as a substrate for their enzymatic activities. For PTEN, it acts as a substrate for the phosphatase reaction . For CYP2C19, this compound undergoes O-demethylation to fluorescein, a process that is selective for CYP2C19 at substrate concentrations ≤1 μM .

Biochemical Pathways

The action of this compound affects the PI 3-kinase signaling pathway. By serving as a substrate for PTEN, it influences the balance of phosphatidylinositol 3,4,5-triphosphate (PIP3) in cells, which in turn affects other signaling components such as Akt . Additionally, the O-demethylation of this compound by CYP2C19 is part of the broader metabolic activities of the cytochrome P450 family of enzymes .

Pharmacokinetics

For example, the O-demethylation of this compound by CYP2C19 is selective at substrate concentrations ≤1 μM, but at concentrations ≥10 μM, other P450 isozymes can also catalyze this reaction .

Result of Action

The action of this compound results in molecular and cellular effects related to its targets’ functions. By serving as a substrate for PTEN, it can influence the levels of PIP3 in cells and thereby affect PI 3-kinase signaling . The O-demethylation of this compound by CYP2C19 results in the production of fluorescein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the incubation environment can affect the hydrolysis of this compound by PTEN . Additionally, the presence of other compounds, such as inhibitors of specific P450 isozymes, can influence the O-demethylation of this compound by CYP2C19 .

Biochemical Analysis

Biochemical Properties

3-O-Methylfluorescein plays a significant role in biochemical reactions, primarily as a substrate for various enzymes. One notable interaction is with the enzyme cytochrome P450 2C19 (CYP2C19), where this compound is demethylated to fluorescein . This interaction is highly selective at low substrate concentrations, making it useful for probing CYP2C19 activity in human liver microsomes . Additionally, this compound interacts with the (Na+ + K+)-ATPase enzyme, where it serves as a substrate for the phosphatase reaction . These interactions highlight the compound’s utility in studying enzyme kinetics and activity.

Cellular Effects

This compound influences various cellular processes, particularly those involving enzyme activity and cellular metabolism. For instance, it has been shown to interact with the metastasis-promoting phosphatase PRL-3, affecting cell migration and phosphoinositide metabolism . The compound’s ability to serve as a substrate for specific enzymes allows researchers to study cell signaling pathways and gene expression changes associated with these enzymatic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes. For example, its interaction with CYP2C19 involves the demethylation of this compound to fluorescein, a reaction that can be inhibited by selective chemical inhibitors . This mechanism allows for the detailed study of enzyme inhibition and activation. Additionally, the compound’s interaction with the (Na+ + K+)-ATPase enzyme involves alternative reaction pathways and differential effects of ligands on enzyme conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound’s fluorescence properties remain stable under specific conditions, allowing for consistent and reliable measurements in biochemical assays . Long-term effects on cellular function and enzyme activity may vary depending on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low concentrations, the compound selectively interacts with specific enzymes, such as CYP2C19, without significant adverse effects . At higher concentrations, other P450 isozymes may also catalyze the demethylation reaction, potentially leading to toxic or adverse effects . These dosage-dependent effects highlight the importance of optimizing concentrations for specific experimental applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its demethylation to fluorescein by CYP2C19 . This reaction is part of the broader metabolic processes involving cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, providing insights into the regulation of metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic properties, indicated by its log Kow value, suggest that it may preferentially accumulate in lipid-rich environments . This distribution pattern can influence its localization and accumulation within cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, its interaction with the (Na+ + K+)-ATPase enzyme suggests a localization to membrane-associated regions where this enzyme is active . Understanding the subcellular distribution of this compound can provide insights into its functional roles in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylfluorescein typically involves the methylation of fluorescein. One common method is the reaction of fluorescein with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methylfluorescein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the fluorescence properties of the compound.

Substitution: The methyl group at the 3-position can be substituted with other functional groups to create new derivatives with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of functionalized fluorescein compounds .

Scientific Research Applications

3-O-Methylfluorescein has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe to study chemical reactions and molecular interactions.

Biology: The compound is employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.

Medicine: In pharmacological studies, this compound serves as a substrate to investigate enzyme activities and drug interactions.

Comparison with Similar Compounds

Fluorescein: The parent compound of 3-O-Methylfluorescein, widely used in various fluorescence applications.

3-Cyano-7-ethoxycoumarin: Another fluorescent compound used as a probe in biochemical assays.

7-Methoxy-4-methylcoumarin: A fluorescent substrate for enzyme assays.

Uniqueness: this compound is unique due to its enhanced stability and fluorescence properties compared to its parent compound, fluorescein. The addition of the methyl group at the 3-position not only improves its fluorescence intensity but also makes it more resistant to photobleaching, making it a more reliable tool in long-term experiments .

Biological Activity

3-O-Methylfluorescein (3-OMF) is a fluorogenic compound widely used in biochemical assays, particularly as a substrate for phosphatases. Its biological activity is characterized by its ability to serve as a fluorescent marker in various enzymatic reactions, enabling the study of enzyme kinetics and cellular processes. This article provides a detailed overview of the biological activity of 3-OMF, supported by data tables and research findings.

This compound is a derivative of fluorescein, distinguished by a methyl group at the 3-position of the phenolic ring. Its chemical structure allows for efficient fluorescence upon enzymatic hydrolysis, making it an ideal substrate for studying phosphatase activity.

The primary biological activity of 3-OMF involves its use as a substrate for phosphatases, which catalyze the removal of phosphate groups from various biomolecules. Upon hydrolysis, 3-OMF releases a fluorescent product that can be quantified using fluorescence spectroscopy. This property has been exploited in various studies to assess enzyme kinetics and inhibition.

Enzymatic Activity

A study demonstrated that this compound phosphate (3-OMFP), a phosphorylated form of 3-OMF, serves as a highly specific substrate for plasma membrane Ca²⁺-ATPases. The hydrolysis of 3-OMFP was shown to be influenced by calcium concentration and phosphatidylserine, with competitive inhibition observed from p-nitrophenyl phosphate and ATP at varying concentrations .

Phosphatase Activity Assays

In a droplet-based microfluidic chip study, researchers utilized 3-OMFP to analyze phosphatase activity with high sensitivity. The fluorescence intensity correlated with enzyme concentration, allowing for precise measurements of enzymatic activity in real-time . The results highlighted the utility of 3-OMFP in high-throughput screening applications.

Case Studies

- Cellular Uptake Studies : Research involving harmful algal blooms utilized 3-OMFP to measure phosphate uptake kinetics in different species of phytoplankton. The study found that varying concentrations of 3-OMFP could effectively assess the physiological responses of these organisms to nutrient availability .

- Microfluidic Applications : A recent investigation employed 3-OMFP in microfluidic systems to evaluate dual specificity phosphatase (DUSP22) activity. The study established a direct relationship between DUSP22 concentration and fluorescence intensity, confirming the substrate's effectiveness in detecting enzyme activity under controlled conditions .

Data Tables

Properties

IUPAC Name |

3'-hydroxy-6'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5/c1-24-13-7-9-17-19(11-13)25-18-10-12(22)6-8-16(18)21(17)15-5-3-2-4-14(15)20(23)26-21/h2-11,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXNYSZNOWTPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593129 | |

| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65144-30-1 | |

| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.